molecular formula C5H6OS2 B12683732 4,5-Dimethyl-1,2-dithiol-3-one CAS No. 35659-69-9

4,5-Dimethyl-1,2-dithiol-3-one

Cat. No.: B12683732
CAS No.: 35659-69-9
M. Wt: 146.2 g/mol
InChI Key: KEAHYHMUZVNUOU-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1,2-dithiol-3-one is a sulfur-containing heterocyclic compound. It belongs to the class of 1,2-dithioles, which are known for their diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-1,2-dithiol-3-one typically involves the reaction of O-isopropyl S-3-oxobutan-2-yl dithiocarbonate with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-1,2-dithiol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur atoms in the molecule, which can participate in different chemical transformations .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-1,2-dithiol-3-one involves its ability to donate sulfur atoms, which can interact with various molecular targets. This interaction can modulate different biochemical pathways, leading to its observed pharmacological effects. For instance, it can act as a hydrogen sulfide donor, influencing cellular signaling pathways and exerting protective effects against oxidative stress .

Comparison with Similar Compounds

Uniqueness: 4,5-Dimethyl-1,2-dithiol-3-one is unique due to its specific sulfur-containing structure, which imparts distinct chemical reactivity and biological activity. Its ability to donate sulfur atoms and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

35659-69-9

Molecular Formula

C5H6OS2

Molecular Weight

146.2 g/mol

IUPAC Name

4,5-dimethyldithiol-3-one

InChI

InChI=1S/C5H6OS2/c1-3-4(2)7-8-5(3)6/h1-2H3

InChI Key

KEAHYHMUZVNUOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SSC1=O)C

Origin of Product

United States

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